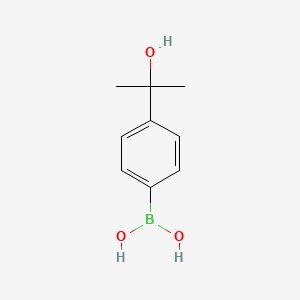

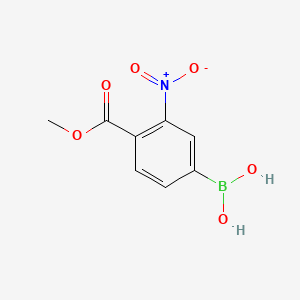

![molecular formula C9H9ClN2O B591775 (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS No. 331949-55-4](/img/structure/B591775.png)

(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

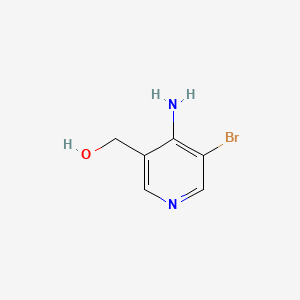

“(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . A general method for the synthesis of benzimidazole derivatives involves the cyclization of amido-nitriles .

Molecular Structure Analysis

Benzimidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Chemical Reactions Analysis

Benzimidazoles have been used as synthons in the development of new drugs . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Physical And Chemical Properties Analysis

The IUPAC name for this compound is “(1-methyl-1H-benzimidazol-2-yl)methanol” and its InChI code is "1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3" .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Imidazole derivatives have been recognized for their antibacterial properties. The presence of the imidazole ring in compounds like metronidazole is known for its efficacy against anaerobic bacteria. The chloro and methanol groups in (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol could potentially enhance these properties, making it a candidate for developing new antibacterial agents .

Antifungal and Antimycobacterial Activities

The structural similarity to compounds with known antifungal activities suggests that this compound could be useful in treating fungal infections. Additionally, its potential antimycobacterial activity could make it a valuable asset in the fight against tuberculosis, as related structures have shown efficacy against Mycobacterium tuberculosis .

Anti-inflammatory and Antipyretic Uses

Imidazole derivatives are also known for their anti-inflammatory and antipyretic effects. This compound could be explored for its potential to inhibit the synthesis of inflammatory mediators, offering a new avenue for anti-inflammatory drugs .

Antitumor and Anticancer Research

The imidazole moiety is a core structure in many anticancer agents. The unique substitution pattern of (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol may interact with cancer cell lines in novel ways, providing a basis for the development of new antitumor medications .

Antiviral and Antiretroviral Therapy

Given the broad spectrum of biological activities of imidazole derivatives, there’s potential for this compound to be used in antiviral research. It could be particularly useful in the design of drugs targeting viral replication processes .

Quorum Sensing Inhibition

Quorum sensing is a mechanism by which bacteria regulate gene expression in response to changes in cell-population density. Imidazole derivatives can act as inhibitors of quorum sensing, which is a promising strategy to combat bacterial virulence without affecting viability, potentially reducing the rate of resistance development .

Enzyme Inhibition

Many imidazole derivatives are known to inhibit various enzymes. This compound could be studied for its ability to inhibit specific enzymes that are crucial in disease pathways, offering a method to control diseases at the molecular level .

Chemical Synthesis and Drug Development

The compound’s structure makes it a valuable synthon for chemical synthesis, providing a building block for a variety of chemical reactions. It could be used to synthesize more complex molecules for drug development, including those with improved pharmacokinetic and pharmacodynamic properties .

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives have been shown to interact with various biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been shown to have a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .

Safety and Hazards

Zukünftige Richtungen

The development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research could focus on improving the synthesis methods and exploring the potential applications of benzimidazole derivatives.

Eigenschaften

IUPAC Name |

(6-chloro-1-methylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICWCEVJVKHWKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)N=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

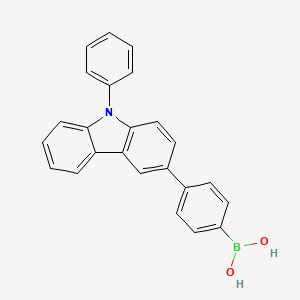

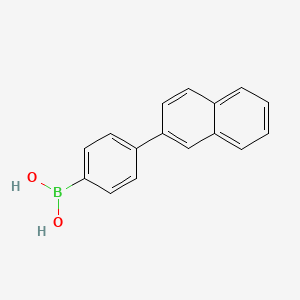

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)